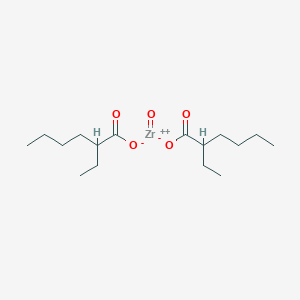
Zirconium bis(2-ethylhexanoate) oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconium bis(2-ethylhexanoate) oxide, also known as Zirconium(IV) ethylhexanoate or Zr(OEtC8H15)4O, is a chemical compound commonly used in the field of materials science and catalysis. This compound is a white, odorless, and non-toxic powder that is highly soluble in organic solvents. Zirconium bis(2-ethylhexanoate) oxide has a wide range of applications in scientific research due to its unique properties, including its ability to act as a catalyst and its high thermal stability.
作用機序
The mechanism of action of zirconium bis(2-ethylhexanoate) oxide as a catalyst is complex and depends on the specific reaction being catalyzed. In general, this compound acts as a Lewis acid catalyst, meaning that it can donate a pair of electrons to a reactant to facilitate a chemical reaction. Zirconium bis(2-ethylhexanoate) oxide bis(2-ethylhexanoate) oxide is particularly effective as a catalyst due to its high thermal stability and ability to form strong coordination bonds with organic compounds.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of zirconium bis(2-ethylhexanoate) oxide. However, this compound is generally considered to be non-toxic and safe for use in laboratory experiments when handled properly. It is important to note that this compound should not be ingested or inhaled, as it may cause respiratory irritation and other health effects.
実験室実験の利点と制限
One of the main advantages of using zirconium bis(2-ethylhexanoate) oxide in laboratory experiments is its high thermal stability and ability to act as a catalyst for a wide range of reactions. Additionally, this compound is relatively easy to synthesize and is readily available from commercial suppliers. However, one limitation of using zirconium bis(2-ethylhexanoate) oxide is its high cost compared to other catalysts. Additionally, this compound may not be suitable for certain types of reactions or experimental conditions, and its use should be carefully evaluated on a case-by-case basis.
将来の方向性
There are many potential future directions for research on zirconium bis(2-ethylhexanoate) oxide. One area of interest is the development of new synthesis methods and techniques for preparing this compound and its derivatives. Additionally, there is a need for further research on the specific mechanisms of action of zirconium bis(2-ethylhexanoate) oxide as a catalyst, as well as its potential applications in new fields such as nanotechnology and biotechnology. Finally, there is a need for further studies on the potential health and environmental effects of this compound and its derivatives, particularly in the context of long-term exposure and use.
合成法
Zirconium bis(2-ethylhexanoate) oxide bis(2-ethylhexanoate) oxide can be synthesized through the reaction of zirconium tetrachloride with 2-ethylhexanoic acid in the presence of an organic solvent such as toluene or xylene. The reaction is typically carried out under reflux conditions and requires the addition of a small amount of water to facilitate the reaction. After the reaction is complete, the resulting mixture is cooled and the solid product is collected by filtration and washed with a solvent such as ethanol or acetone.
科学的研究の応用
Zirconium bis(2-ethylhexanoate) oxide bis(2-ethylhexanoate) oxide has a wide range of applications in scientific research, particularly in the field of materials science. This compound is commonly used as a catalyst in the synthesis of various organic compounds, including polymers, resins, and coatings. Zirconium bis(2-ethylhexanoate) oxide bis(2-ethylhexanoate) oxide is also used as a precursor in the preparation of various metal oxide materials, such as zirconia and silica-zirconia composites. Additionally, this compound has been used as a coating material for metal surfaces to improve their corrosion resistance and durability.
特性
CAS番号 |
15104-99-1 |
|---|---|
製品名 |
Zirconium bis(2-ethylhexanoate) oxide |
分子式 |
C16H28O6Zr |
分子量 |
393.63 g/mol |
IUPAC名 |
2-ethylhexanoate;oxozirconium(2+) |
InChI |
InChI=1S/2C8H16O2.O.Zr/c2*1-3-5-6-7(4-2)8(9)10;;/h2*7H,3-6H2,1-2H3,(H,9,10);;/q;;;+2/p-2 |
InChIキー |
BBUGYUVNELFWJF-UHFFFAOYSA-L |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].O=[Zr+2] |
正規SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].O=[Zr+2] |
その他のCAS番号 |
15104-99-1 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



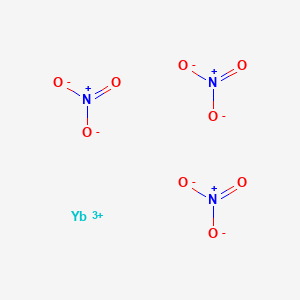
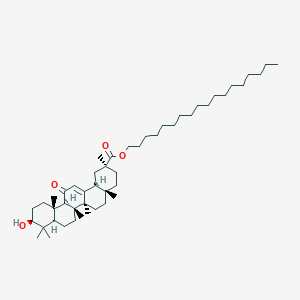
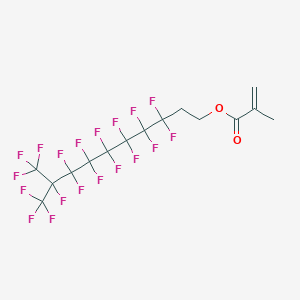
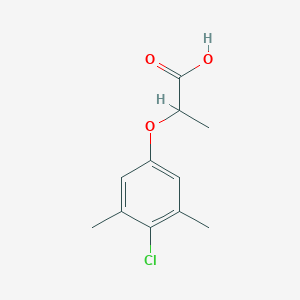

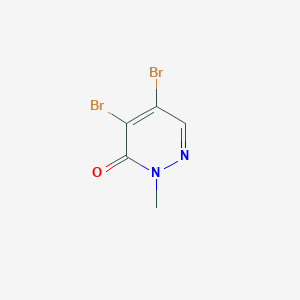
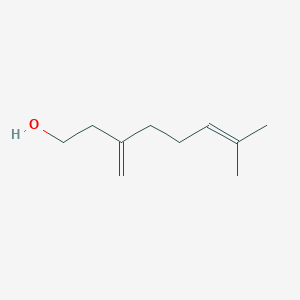

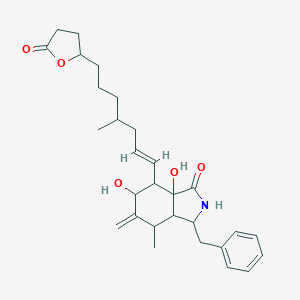
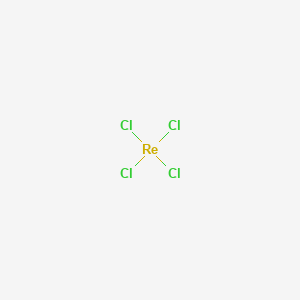
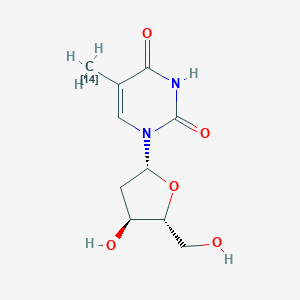
![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)
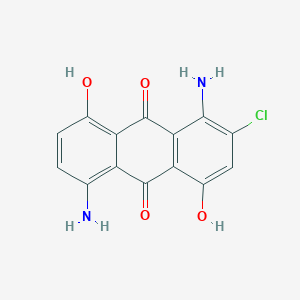
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)